molecular formula C24H27N5OS B14969239 N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B14969239
M. Wt: 433.6 g/mol
InChI Key: VZJGVJBDISHZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Thioether Linkage: The indole and triazole derivatives are linked through a thioether bond, typically using a thiol reagent and a base.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • **N-(4-Butylphenyl)-2-{[4-methyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • **N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}propionamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H27N5OS

Molecular Weight

433.6 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H27N5OS/c1-3-5-8-17-11-13-18(14-12-17)26-22(30)16-31-24-28-27-23(29(24)4-2)20-15-25-21-10-7-6-9-19(20)21/h6-7,9-15,25H,3-5,8,16H2,1-2H3,(H,26,30)

InChI Key

VZJGVJBDISHZJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.